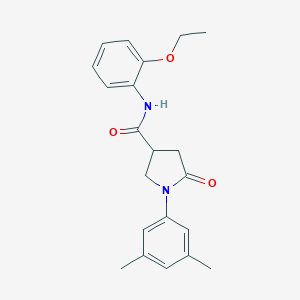![molecular formula C21H21FN2O4 B271253 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B271253.png)
2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate, also known as DMAPF, is a synthetic compound that has gained significant attention in the scientific community for its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate involves its ability to inhibit the activity of specific enzymes. For example, its inhibition of acetylcholinesterase and butyrylcholinesterase leads to an increase in the levels of acetylcholine and butyrylcholine in the brain, which can improve cognitive function. Its inhibition of monoamine oxidase leads to an increase in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin, which can improve mood and alleviate symptoms of depression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Its inhibitory activity against acetylcholinesterase and butyrylcholinesterase can improve cognitive function and memory. Its inhibition of monoamine oxidase can improve mood and alleviate symptoms of depression. Additionally, this compound has been found to possess anti-inflammatory properties, which can reduce inflammation and pain associated with inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate in lab experiments is its potent inhibitory activity against specific enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is that this compound may not be selective in its inhibition of enzymes, and may also inhibit other enzymes that are important for normal physiological function.
Future Directions
There are several future directions for research on 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to determine its efficacy and safety in humans. Additionally, research on the anti-inflammatory properties of this compound may lead to its development as a treatment for inflammatory diseases such as rheumatoid arthritis. Finally, studies on the selectivity of this compound for specific enzymes may lead to the development of more selective inhibitors with fewer side effects.
Synthesis Methods
2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate can be synthesized through a multistep process involving the condensation of 2,5-dimethylaniline with ethyl 2-oxo-2-phenylethanoate, followed by the reaction of the resulting intermediate with 4-fluorobenzaldehyde and pyrrolidine-3-carboxylic acid. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.
Scientific Research Applications
2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate has been found to exhibit potent inhibitory activity against certain enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This makes it a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, this compound has been shown to possess anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
Molecular Formula |
C21H21FN2O4 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
[2-(2,5-dimethylanilino)-2-oxoethyl] 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21FN2O4/c1-13-3-4-14(2)18(9-13)23-19(25)12-28-21(27)15-10-20(26)24(11-15)17-7-5-16(22)6-8-17/h3-9,15H,10-12H2,1-2H3,(H,23,25) |
InChI Key |
PJYDXDQKNPUFQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Ethyl 4-({[1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271182.png)




